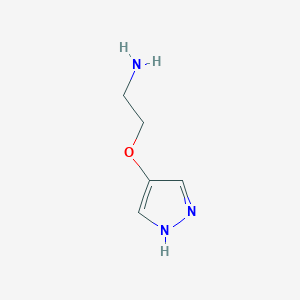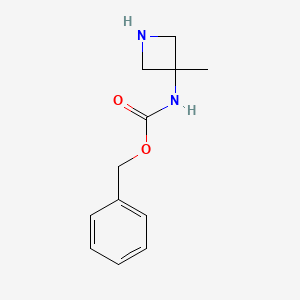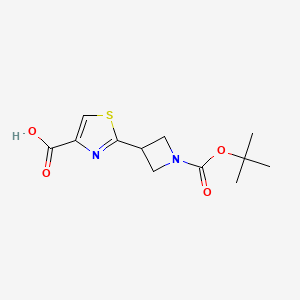
2-(1H-pyrazol-4-yloxy)ethan-1-amine
Overview
Description
“2-(1H-pyrazol-4-yloxy)ethan-1-amine” is a versatile chemical compound used in scientific research. It offers potential applications in drug discovery, material synthesis, and biological studies. It has a CAS Number of 42150-24-3 .
Molecular Structure Analysis
The molecular structure of “2-(1H-pyrazol-4-yloxy)ethan-1-amine” is represented by the InChI Code: 1S/C5H9N3/c6-2-1-5-3-7-8-4-5/h3-4H,1-2,6H2, (H,7,8) .
Chemical Reactions Analysis
While specific chemical reactions involving “2-(1H-pyrazol-4-yloxy)ethan-1-amine” are not available, it’s known that compounds of the pyrazole series are used in various chemical reactions for drug discovery and material synthesis.
Physical And Chemical Properties Analysis
The physical form of “2-(1H-pyrazol-4-yloxy)ethan-1-amine” is liquid. It has a molecular weight of 111.15 .
Scientific Research Applications
Synthesis and Characterization
Pyrazole Derivatives Synthesis and Characterization A study elaborated on the synthesis of hydroxymethyl pyrazole derivatives, including compounds with structural similarities to 2-(1H-pyrazol-4-yloxy)ethan-1-amine. The synthesized compounds were characterized using various spectroscopic methods, and their biological activities against breast cancer and microbes were confirmed. This indicates the potential application of such compounds in medicinal chemistry and drug design (Titi et al., 2020).
Novel Amines Synthesis Another research focused on the synthesis of a series of novel amines, including ethan-1-amines, from (S)-N-Boc-alanine-derived ynone. The study highlights the structural diversity and potential applications of such compounds in various scientific fields (Svete et al., 2015).
Polymer Modification
Functional Modification of Hydrogels A study on the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, including derivatives structurally related to 2-(1H-pyrazol-4-yloxy)ethan-1-amine, was conducted. The modified polymers exhibited increased thermal stability and promising biological activities, suggesting their potential use in medical applications (Aly & El-Mohdy, 2015).
Catalysis and Polymerization
Nickel-Catalyzed Polymerization Research involving pyrazolylamine ligands in nickel-catalyzed oligomerization and polymerization of ethylene was conducted. The study showed that the products were co-catalyst and solvent dependent, leading to the formation of different polymeric materials (Obuah et al., 2014).
Pyrazolylamine Zinc(II) Carboxylate Complexes in Copolymerization Another study investigated pyrazolylamine zinc(II) carboxylate complexes as catalysts for the copolymerization of CO2 and cyclohexene oxide. The study demonstrated the potential of these complexes in synthesizing polymeric materials under certain conditions (Matiwane et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-(1H-pyrazol-4-yloxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c6-1-2-9-5-3-7-8-4-5/h3-4H,1-2,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJHGDKEFSPPFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-4-yloxy)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446194.png)
![5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole](/img/structure/B1446196.png)
![1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B1446197.png)


![3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1446201.png)
![2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B1446203.png)






